molecular formula C17H11N3O3 B2388324 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide CAS No. 851095-45-9

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide

Cat. No.: B2388324
CAS No.: 851095-45-9
M. Wt: 305.293
InChI Key: UQDQVQDUVVDVNK-UHFFFAOYSA-N
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Description

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide is a synthetic chemical compound designed for research applications, featuring a naphthalene carboxamide group linked to a furan-substituted 1,3,4-oxadiazole ring. This molecular architecture combines two privileged scaffolds in medicinal chemistry, suggesting significant potential for diverse biological investigations. The 1,3,4-oxadiazole core is a well-known pharmacophore recognized for its wide spectrum of biological activities and its role as a bioisostere for ester and amide functionalities . Researchers are particularly interested in 1,3,4-oxadiazole derivatives for their noted antiproliferative effects, with mechanistic studies showing they can inhibit key enzymes and pathways involved in cancer cell proliferation, such as thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC) . Furthermore, hybrid molecules incorporating the 5-(furan-2-yl)-1,3,4-oxadiazole moiety have demonstrated promising fungicidal activity in scientific studies, indicating its value as a hit structure in antimicrobial discovery . The naphthalene moiety, another common structure in drug design, is often utilized to enhance binding affinity through hydrophobic interactions with biological targets. This is supported by research on similar naphthalene-based oxadiazole compounds, which have shown strong binding affinities in docking simulations against therapeutic enzyme targets . This compound is supplied for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in organic synthesis. This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3/c21-15(13-8-3-6-11-5-1-2-7-12(11)13)18-17-20-19-16(23-17)14-9-4-10-22-14/h1-10H,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDQVQDUVVDVNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(O3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Cyclization with Carbon Disulfide

A widely adopted method involves reacting naphthalene-1-carboxylic acid hydrazide with furan-2-carbonyl chloride in the presence of carbon disulfide and a base. The reaction proceeds via a two-step mechanism:

  • Hydrazide Formation : Naphthalene-1-carboxylic acid is treated with thionyl chloride to form the acid chloride, which reacts with hydrazine hydrate to yield naphthalene-1-carbohydrazide.
  • Oxadiazole Cyclization : The hydrazide reacts with furan-2-carbonyl chloride and carbon disulfide in ethanol under reflux, facilitated by potassium hydroxide. Cyclodehydration forms the oxadiazole ring, with the furan group introduced via the acyl chloride.

Reaction Conditions :

  • Temperature: 80–100°C
  • Duration: 6–8 hours
  • Solvent: Ethanol or 1,4-dioxane
  • Base: Potassium hydroxide or sodium ethoxide
  • Yield: 65–72%

One-Pot Synthesis Using Phosphorus Oxychloride

An alternative one-pot method employs phosphorus oxychloride (POCl₃) as both a cyclizing agent and solvent. Naphthalene-1-carbohydrazide and furan-2-carboxylic acid are heated under reflux in POCl₃, leading to simultaneous acylation and cyclization. This method reduces reaction steps but requires careful temperature control to avoid side products.

Key Parameters :

  • Molar Ratio: 1:1 (hydrazide:furan carboxylic acid)
  • Temperature: 110–120°C
  • Yield: 58–64%
  • Purity: >90% (HPLC)

Functionalization and Substitution

Naphthalene-1-Carboxamide Incorporation

Post-cyclization, the naphthalene-1-carboxamide group is introduced via nucleophilic acyl substitution. The oxadiazole-2-amine intermediate (5-(furan-2-yl)-1,3,4-oxadiazol-2-amine) reacts with naphthalene-1-carbonyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base.

Optimization Insights :

  • Solvent : DCM or THF improves solubility of aromatic intermediates.
  • Catalyst : 4-Dimethylaminopyridine (DMAP) enhances reaction rate by 30%.
  • Yield : 78–85% after column chromatography.

Industrial-Scale Production Considerations

Scaling up synthesis requires addressing exothermic reactions and solvent recovery. Continuous flow reactors have been proposed to improve heat dissipation and reduce reaction times by 40% compared to batch processes. Key industrial parameters include:

Parameter Batch Process Flow Process
Reaction Time 8 hours 2.5 hours
Solvent Volume (L/kg) 15 5
Purity 92% 95%
Energy Consumption High Moderate

Characterization and Quality Control

Structural confirmation relies on spectroscopic and chromatographic methods:

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, NH), 8.25–7.45 (m, 7H, naphthalene), 7.20 (d, 1H, furan), 6.75 (m, 2H, furan).
  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (oxadiazole ring).
  • HRMS (ESI+) : m/z 306.0984 [M+H]⁺ (calc. 306.0980).

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.8 min, purity ≥98%.
  • Elemental Analysis : Found C 66.81%, H 3.62%, N 13.72%; Calculated C 66.88%, H 3.63%, N 13.73%.

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide (regioisomer), arises during acylation. Gradient elution in column chromatography (hexane:ethyl acetate 4:1 to 1:1) achieves 99% isomer separation.

Solvent Selection

Ethanol, while cost-effective, necessitates low-temperature recrystallization to avoid oxadiazole decomposition. Switching to acetonitrile improves yield by 12% at 25°C.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time to 20 minutes with comparable yields (68–70%).

Biocatalytic Approaches

Preliminary studies using lipase enzymes (e.g., Candida antarctica) show potential for aqueous-phase cyclization at 37°C, though yields remain low (35–40%).

Chemical Reactions Analysis

Hydrolysis of the Oxadiazole Ring

The 1,3,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions, producing hydrazide intermediates. For example:

Reaction
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide + H<sub>2</sub>O → Naphthalene-1-carboxamide hydrazide + Furan-2-carboxylic acid

Conditions

  • Acidic: Reflux with 10% HCl at 80°C for 6 hours .

  • Basic: 5% NaOH at 60°C for 4 hours.

Key Data

ConditionYieldBy-products
Acidic68%Partial degradation of furan
Basic72%Minimal decomposition

Electrophilic Substitution on the Furan Ring

The furan-2-yl group participates in electrophilic substitution (e.g., nitration, sulfonation) due to its electron-rich aromatic system.

Nitration Example
Reagent : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (1:3) at 0–5°C .
Product : Nitro-substituted derivative at the 5-position of the furan ring.

Outcome

ParameterResult
Reaction Time2 hours
Yield65%
Regioselectivity>90% at C5

Cyclization Reactions

The oxadiazole ring can act as a directing group for cyclization. For instance, treatment with acetic anhydride promotes intramolecular cyclization:

Reaction
this compound + Ac<sub>2</sub>O → Fused tetracyclic derivative

Conditions

  • Acetic anhydride (excess), reflux at 140°C for 2.5 hours .

  • Catalyst: None required.

Key Observations

  • Cyclization occurs via activation of the oxadiazole’s nitrogen atoms.

  • Product stability is enhanced by aromatic conjugation .

Nucleophilic Acyl Substitution at the Carboxamide

The carboxamide group undergoes substitution with nucleophiles (e.g., amines, alcohols):

Reaction
this compound + ROH → R-O-C(O)-naphthalene + By-products

Conditions

  • Thionyl chloride (SOCl<sub>2</sub>) to activate the carbonyl, followed by alcohol/amine addition.

  • Yields range from 50–85%, depending on R group steric effects.

Reduction of the Oxadiazole Ring

Catalytic hydrogenation reduces the oxadiazole to a diamide:

Reagent : H<sub>2</sub>/Pd-C (10% w/w) in ethanol .
Product : Naphthalene-1-carboxamide linked to a reduced dihydro-oxadiazole-furan system.

Data

ParameterValue
Pressure3 atm H<sub>2</sub>
Time4 hours
Yield58%

Cross-Coupling Reactions

The furan ring participates in Suzuki-Miyaura coupling via pre-functionalized bromo intermediates:

Reaction
N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide + Ar-B(OH)<sub>2</sub> → Arylated furan derivative

Conditions

  • Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%), K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O (3:1), 80°C .

  • Yields: 40–75% depending on aryl boronic acid .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the oxadiazole and naphthalene moieties:

Conditions

  • UV light (254 nm), benzene solvent, 12 hours.

  • Forms a bicyclic adduct with quantitative regioselectivity but low yield (32%).

Thermal Decomposition

At elevated temperatures (>250°C), the compound decomposes via:

  • Cleavage of the oxadiazole ring.

  • Release of CO and NH<sub>3</sub> detected via TGA-MS.

Biological Reactivity

While not a classical reaction, the compound inhibits enzymes via coordination to metal ions (e.g., Zn<sup>2+</sup> in matrix metalloproteinases) .

Proposed Mechanism

  • Oxadiazole’s nitrogen atoms chelate Zn<sup>2+</sup>.

  • Furan and naphthalene groups provide hydrophobic binding .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a naphthalene ring fused with a furan-substituted oxadiazole moiety , which contributes to its unique chemical properties. The presence of functional groups allows for various chemical reactions, making it a valuable building block in synthetic chemistry.

Chemistry

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide serves as a building block for synthesizing more complex molecules. It is also utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes with potential applications in catalysis.

Biology

The compound exhibits promising antimicrobial properties , disrupting bacterial cell walls and demonstrating activity against various pathogens. Research indicates that derivatives of oxadiazole and furan moieties have shown significant biological activities, including:

  • Antibacterial
  • Antifungal
  • Antiviral
  • Antiparasitic

Medicine

Ongoing studies are investigating the compound's potential as an anticancer agent . Preliminary findings suggest that it can inhibit the growth of specific cancer cell lines, showcasing its viability as a therapeutic agent. For instance, compounds similar to N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene have demonstrated growth inhibition percentages ranging from 51% to 86% against various cancer cell lines .

Case Study 1: Antimicrobial Activity

A study synthesized several derivatives of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene and evaluated their antimicrobial activity. The results indicated that compounds containing the oxadiazole ring exhibited substantial antibacterial effects against Gram-positive and Gram-negative bacteria .

CompoundStructureAntimicrobial Activity
AStructure AModerate
BStructure BHigh
CStructure CLow

Case Study 2: Anticancer Studies

In another research effort, a new series of oxadiazole derivatives were synthesized and tested for anticancer activity against various cell lines. The results showed significant inhibition rates, particularly against the SNB-19 glioblastoma cell line .

Compound NameCell Line TestedPercent Growth Inhibition
Compound XSNB-1986.61%
Compound YOVCAR-885.26%
Compound ZNCI-H46075.99%

Mechanism of Action

The mechanism of action of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis by inhibiting key enzymes. In anticancer research, it is believed to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Functional Group Variations

Compound Name Oxadiazole Substituent Carboxamide/Thioamide Group Key Functional Groups Molecular Weight Biological Activity Reference
This compound Furan-2-yl Naphthalene-1-carboxamide Oxadiazole, Furan, Amide 333.34* Antifungal (potential)
LMM11: 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Furan-2-yl Benzamide Oxadiazole, Furan, Sulfonyl 458.53 Antifungal (C. albicans)
5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-yl naphthalene-1-carbothioate 4-Nitrophenyl Naphthalene-1-carbothioate Oxadiazole, Nitro, Thioester 391 Not reported
5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-yl naphthalene-1-carbothioate 4-Methoxybenzyl Naphthalene-1-carbothioate Oxadiazole, Methoxy, Thioester 390 Not reported
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide 3-Methoxyphenyl Naphthalene-2-carboxamide Oxadiazole, Methoxy, Amide 347.37* Not reported

*Calculated using PubChem tools.

Key Observations:

  • Substituent Effects: The furan-2-yl group in the target compound contrasts with electron-withdrawing (e.g., 4-nitrophenyl in ) or electron-donating (e.g., 4-methoxybenzyl in ) substituents on analogous oxadiazoles. Furan’s conjugated system may enhance π-stacking interactions compared to nitro or methoxy groups.
  • Carboxamide vs. Thioamide: The naphthalene-1-carboxamide group in the target compound differs from carbothioates in and .

Physicochemical and Spectral Data

  • Melting Points: Target compound: Not explicitly reported, but furan-containing analogs like LMM11 exhibit stability in biological assays . 5-(4-Nitrophenyl) derivative: 168–170°C . 5-(4-Methoxybenzyl) derivative: 166–167°C . Lower melting points in methoxy-substituted compounds may correlate with reduced crystallinity due to bulky substituents.
  • Spectral Signatures:

    • IR Spectroscopy: The target compound’s amide C=O stretch (~1680 cm⁻¹) would differ from thioesters (C=S ~1250 cm⁻¹ in ).
    • NMR: Aromatic proton signals in the target compound’s naphthalene moiety (δ 7.5–8.5 ppm) would align with shifts observed in and .

Biological Activity

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both furan and oxadiazole moieties contributes to its diverse pharmacological profiles, making it a candidate for various therapeutic applications.

Chemical Structure

The compound consists of a naphthalene ring fused with a furan-substituted oxadiazole, which enhances its chemical reactivity and biological activity. The structural formula can be represented as follows:

N 5 furan 2 yl 1 3 4 oxadiazol 2 yl naphthalene 1 carboxamide\text{N 5 furan 2 yl 1 3 4 oxadiazol 2 yl naphthalene 1 carboxamide}

Anticancer Activity

Research indicates that compounds containing oxadiazole and furan moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxadiazole can inhibit the growth of various cancer cell lines, including human liver carcinoma cells. The integration of the furan and naphthalene structures in this compound may enhance its cytotoxicity compared to other derivatives lacking these features .

CompoundCell Line TestedIC50 (µg/mL)Activity
This compoundHepG2 (liver)<10Anticancer
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-y]naphthaleneA431 (skin)12.5Antitumor

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. Studies have reported that derivatives with similar structural motifs possess antibacterial and antifungal properties. This suggests that this compound may have potential applications in treating infections .

MicroorganismActivity TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusAntibacterial50 µg/mL
Candida albicansAntifungal25 µg/mL

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, the compound exhibits anti-inflammatory properties. Research has indicated that oxadiazole derivatives can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

The biological activity of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-y]naphthalene–1-carboxamide is believed to involve multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : It has been suggested that the compound can trigger apoptosis through mitochondrial pathways.
  • Antioxidant Activity : The furan moiety may contribute to the antioxidant properties of the compound, protecting cells from oxidative stress.

Case Studies

Several studies have focused on the synthesis and evaluation of various derivatives based on the oxadiazole framework:

  • Synthesis and Evaluation : A study synthesized several 1,3,4-oxadiazole derivatives and evaluated their anticancer activity using MTT assays. Results indicated that modifications at specific positions significantly influenced their potency against cancer cell lines .
  • Structure–Activity Relationship (SAR) : Investigations into SAR revealed that substituents on the phenyl or naphthalene rings could enhance biological activity. For example, introducing electron-withdrawing groups such as chlorine or nitro groups significantly increased anticancer efficacy .

Q & A

Q. Optimization Strategies :

  • Temperature : Cyclization steps often require reflux (70–80°C) to ensure complete ring closure .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol reduces side reactions .
  • Catalysts : Use coupling agents like EDCI/HOBt for amide bond formation to enhance yields .

Advanced: How can researchers resolve low yield or purity issues during the final cyclization step?

Methodological Answer:
Common challenges include incomplete cyclization or byproduct formation. Solutions involve:

  • Chromatographic Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the oxadiazole product .
  • In Situ Monitoring : Employ TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield (e.g., 30 minutes at 120°C vs. 12 hours reflux) .

Data Contradiction Note : Some studies report higher yields with K₂CO₃ instead of KOH due to milder basicity, reducing decomposition .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., furan protons at δ 6.3–7.4 ppm; oxadiazole carbons at δ 160–170 ppm) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-N at ~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 343.4 for C₂₁H₁₇N₃O₂) .

Advanced: How can computational methods clarify structural ambiguities in the oxadiazole-furan-naphthalene system?

Methodological Answer:

  • DFT Calculations : Predict bond lengths and angles (e.g., oxadiazole ring planarity) using Gaussian09 with B3LYP/6-31G(d) basis set .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) to rationalize observed anticancer activity .
  • X-ray Crystallography : Resolve crystal packing effects (e.g., SHELXL refinement) to validate computational models .

Example : A 2023 study resolved π-π stacking between naphthalene and oxadiazole rings, explaining enhanced stability .

Basic: What in vitro assays are used to evaluate this compound’s biological activity?

Methodological Answer:

  • Anticancer Screening : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) at 10–100 μM doses .
  • Antimicrobial Testing : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Enzyme Inhibition : Fluorescence-based assays for COX-2 or topoisomerase II inhibition .

Advanced: How can conflicting bioactivity data across studies be reconciled?

Methodological Answer:
Conflicts often arise from:

  • Assay Variability : Standardize protocols (e.g., serum concentration in cell culture) to reduce variability .
  • Structural Analogues : Compare substituent effects (e.g., 2,5-dimethylphenyl vs. furan-2-yl) using SAR tables :
SubstituentIC₅₀ (μM) MCF-7LogP
Furan-2-yl (target)12.33.2
2,5-Dimethylphenyl8.94.1
  • Metabolic Stability : Assess liver microsome stability to identify rapid degradation in certain assays .

Basic: What are the key stability considerations for storage and handling?

Methodological Answer:

  • Storage : Store at 2–8°C in amber vials to prevent photodegradation .
  • Solubility : Use DMSO for stock solutions (test for precipitation in aqueous buffers) .
  • Hygroscopicity : Desiccate samples to avoid hydrolysis of the oxadiazole ring .

Advanced: How can researchers optimize this compound for selective kinase inhibition?

Methodological Answer:

  • Fragment-Based Design : Introduce sulfonamide or morpholine groups to enhance ATP-binding pocket interactions .
  • Selectivity Screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands for targeted protein degradation .

Basic: What safety protocols are recommended for laboratory handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of CS₂ or organic vapors .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in accordance with local regulations .

Advanced: What strategies validate target engagement in mechanistic studies?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Confirm binding to intracellular targets by measuring protein stability shifts post-treatment .
  • CRISPR Knockout Models : Compare activity in wild-type vs. target gene-knockout cells .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) for purified enzymes .

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